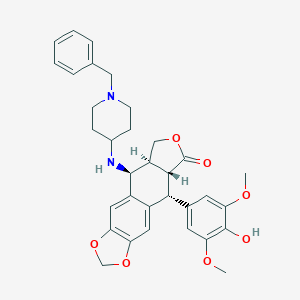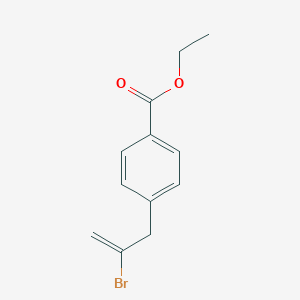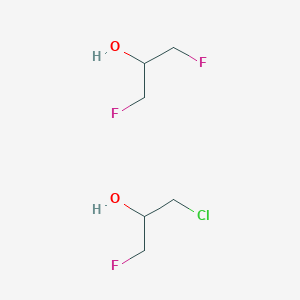
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is an organic compound with the molecular formula C6H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be synthesized through several methods. One common approach involves the oxidation of (S)-2-methyl-4-hydroxyvaleric acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be produced through the fermentation of specific microorganisms that are capable of converting suitable substrates into the desired product. This biotechnological approach is advantageous due to its sustainability and potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce (S)-2-methyl-4-oxopentanoic acid.
Reduction: Reduction reactions can convert it into (S)-2-methyl-4-hydroxyvaleric acid.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: (S)-2-Methyl-4-oxopentanoic acid.
Reduction: (S)-2-Methyl-4-hydroxyvaleric acid.
Substitution: Products depend on the specific nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
®-2-Methyl-4-oxovaleric acid: The enantiomer of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) with similar chemical properties but different biological activities.
2-Methyl-4-oxopentanoic acid: A structurally similar compound with a different functional group arrangement.
4-Oxovaleric acid: A related compound with a similar backbone but lacking the methyl group.
Uniqueness: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with biological targets, making it valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
148493-16-7 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
SMILES |
CC(CC(=O)C)C(=O)O |
SMILES isomérique |
C[C@@H](CC(=O)C)C(=O)O |
SMILES canonique |
CC(CC(=O)C)C(=O)O |
Synonymes |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)





